![molecular formula C7H11BClNO3 B13720332 B-[5-amino-2-(hydroxymethyl)phenyl]boronic acid hydrochloride](/img/structure/B13720332.png)
B-[5-amino-2-(hydroxymethyl)phenyl]boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-methoxyphenylboronic acid hydrochloride: is an organic compound with the molecular formula C7H11BClNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is often used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxyphenylboronic acid hydrochloride typically involves the reaction of 3-Amino-4-methoxyphenylboronic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
3-Amino-4-methoxyphenylboronic acid+HCl→3-Amino-4-methoxyphenylboronic acid hydrochloride
Industrial Production Methods: In an industrial setting, the production of 3-Amino-4-methoxyphenylboronic acid hydrochloride may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the boron atom is oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: The Suzuki-Miyaura coupling reaction typically involves a palladium catalyst and a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: Boronic esters or boronic acids.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Biaryl compounds formed through the Suzuki-Miyaura coupling reaction.
Applications De Recherche Scientifique
Chemistry: 3-Amino-4-methoxyphenylboronic acid hydrochloride is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is essential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, boronic acids are used as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them useful tools for studying enzyme mechanisms.
Medicine: Boronic acid derivatives have been explored for their potential as therapeutic agents. They have shown promise in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes.
Industry: In the industrial sector, 3-Amino-4-methoxyphenylboronic acid hydrochloride is used in the production of fine chemicals and materials. Its role in the Suzuki-Miyaura coupling reaction makes it valuable for the synthesis of polymers, electronic materials, and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Amino-4-methoxyphenylboronic acid hydrochloride primarily involves its role as a boronic acid derivative. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bond.
Molecular Targets and Pathways:
Enzyme Inhibition: Boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues.
Catalysis: In the Suzuki-Miyaura coupling reaction, the palladium catalyst facilitates the formation of carbon-carbon bonds through a series of oxidative addition, transmetalation, and reductive elimination steps.
Comparaison Avec Des Composés Similaires
- 3-Amino-4-methylphenylboronic acid hydrochloride
- 4-Methoxyphenylboronic acid
- 3-Hydroxy-4-methoxyphenylboronic acid
Comparison:
- 3-Amino-4-methylphenylboronic acid hydrochloride: Similar structure but with a methyl group instead of a methoxy group. This difference can affect the compound’s reactivity and solubility.
- 4-Methoxyphenylboronic acid: Lacks the amino group, which can influence its ability to participate in certain reactions, such as enzyme inhibition.
- 3-Hydroxy-4-methoxyphenylboronic acid: Contains a hydroxyl group instead of an amino group, which can alter its chemical properties and reactivity.
Uniqueness: 3-Amino-4-methoxyphenylboronic acid hydrochloride is unique due to the presence of both amino and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H11BClNO3 |
|---|---|
Poids moléculaire |
203.43 g/mol |
Nom IUPAC |
[5-amino-2-(hydroxymethyl)phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C7H10BNO3.ClH/c9-6-2-1-5(4-10)7(3-6)8(11)12;/h1-3,10-12H,4,9H2;1H |
Clé InChI |
CERYEPJPUSTSKR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)N)CO)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol](/img/structure/B13720249.png)


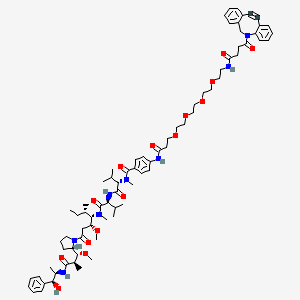
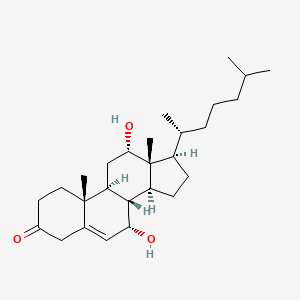
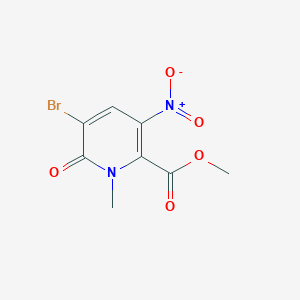
![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)
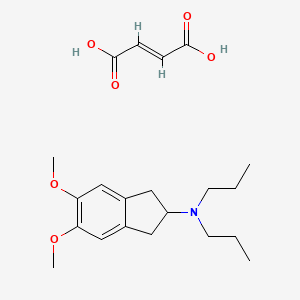
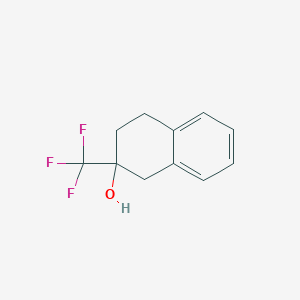
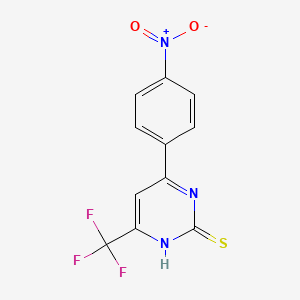
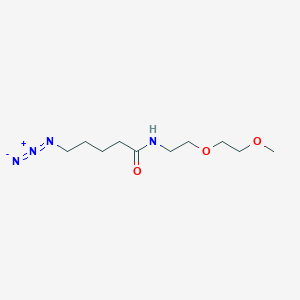
![[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)
![Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)

